Spinosad 10 microg/mL in Acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Spinosad is a natural insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. The specific formulation of Spinosad 10 microg/mL in Acetonitrile serves as a certified reference material, primarily utilized in analytical chemistry for quantifying spinosad in various matrices. The molecular formula for spinosad is and its CAS number is 168316-95-8. This solution is characterized by its stability and effectiveness in pest control, making it valuable in agricultural and environmental studies .

Spinosad acts as a nicotinic acetylcholine receptor (nAChR) agonist in insects. This means it mimics the natural neurotransmitter acetylcholine, disrupting nerve impulses and ultimately leading to insect death. This mode of action differs from many conventional insecticides, making it potentially valuable for managing insecticide resistance [].

Spinosad is considered to be moderately toxic to humans and other mammals. It is also highly toxic to some beneficial insects, such as honey bees. Therefore, careful handling and adherence to recommended application guidelines are crucial to ensure safety.

- Acute oral toxicity (LD50) in rats: 374 mg/kg.

- Honey bee toxicity: Highly toxic.

Insecticide with a Novel Mode of Action

- Spinosad acts on the insect nervous system, disrupting nerve impulse transmission by affecting specific receptors. This mode of action differs from many conventional insecticides, making it effective against insects resistant to other classes of insecticides [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Potential for Pest Control

- Researchers are investigating the efficacy of spinosad against various insect pests in agriculture, including those affecting fruits, vegetables, and stored grains [Source: ScienceDirect - Properties, toxicity and current applications of the biolarvicide spinosad ].

Vector Control Studies

- Spinosad's larvicidal activity makes it a potential candidate for mosquito control programs, offering a possible tool in the fight against mosquito-borne diseases like malaria and dengue fever [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Research on Safety and Environmental Impact

- Ongoing research is crucial to understand the safety and environmental impact of spinosad. Studies are examining its effects on non-target organisms, including beneficial insects and aquatic life [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Spinosad exhibits potent insecticidal activity against a wide range of pests, including caterpillars, thrips, and leafhoppers. Its mode of action is primarily neurotoxic, affecting the nervous system of insects while being relatively safe for non-target organisms, including humans and beneficial insects. The biological activity of spinosad is attributed to its unique structure, which allows it to disrupt normal neuronal function in insects .

The synthesis of spinosad involves fermentation processes where Saccharopolyspora spinosa produces the active ingredients. Following fermentation, the compounds are extracted and purified. The specific formulation of 10 microg/mL in acetonitrile is achieved by dissolving the purified spinosad in acetonitrile, ensuring a stable solution for analytical purposes. This method allows for precise control over concentration and purity, critical for research applications .

Spinosad is widely used in agriculture as an insecticide due to its effectiveness and low toxicity to non-target organisms. Its applications include:

- Agricultural Pest Control: Effective against various crop pests.

- Public Health: Used in vector control programs to manage mosquito populations.

- Veterinary Medicine: Employed in treatments for parasites in livestock and pets.

- Research: Utilized as a reference standard in analytical chemistry for studying pesticide residues .

Studies on spinosad have demonstrated its interactions with other pesticides and environmental factors. For instance:

- Synergistic Effects: When combined with certain fungicides or herbicides, spinosad may exhibit enhanced efficacy against specific pests.

- Environmental Interactions: Factors such as pH and temperature can influence the stability and activity of spinosad in various environments .

Several compounds share similarities with spinosad regarding their insecticidal properties. Here are some notable examples:

| Compound Name | CAS Number | Mechanism of Action | Unique Features |

|---|---|---|---|

| Imidacloprid | 138261-41-3 | Nicotinic acetylcholine receptor agonist | Broad-spectrum activity; systemic action |

| Chlorantraniliprole | 500008-45-7 | Ryanodine receptor modulator | Effective against lepidopteran pests |

| Lambda-cyhalothrin | 91465-08-6 | Sodium channel modulator | Fast-acting; broad-spectrum |

Spinosad's uniqueness lies in its natural origin and selectivity towards pests while being less harmful to beneficial insects compared to synthetic alternatives like imidacloprid or lambda-cyhalothrin. Its specific binding to insect receptors distinguishes it from other compounds that may have broader or more toxic effects on non-target organisms .

Instrumentation and Column Selection

High Performance Liquid Chromatography with ultraviolet detection represents a fundamental approach for spinosad quantification, specifically targeting the active ingredients spinosyn A and spinosyn D [5]. The chromatographic separation typically employs reversed-phase columns, with C18 stationary phases being the most widely implemented for spinosad analysis [7]. The YMC ODS-AQ column (5 μm, 4.6 × 150 mm) has demonstrated excellent performance for spinosad determination, providing adequate retention and resolution of both spinosyn components [2].

Alternative column chemistries have shown promise for enhanced selectivity. Biphenyl stationary phases offer unique retention characteristics through π-π interactions and dipole-induced dipole interactions, which can improve separation of spinosyn A and D from matrix interferences [22]. The Kinetex EVO C18 fused-core column has been successfully applied for rapid analysis with a 4-minute chromatographic run time [25].

Mobile Phase Optimization

The mobile phase composition critically influences the chromatographic performance for spinosad analysis [2]. A commonly employed mobile phase consists of methanol, acetonitrile, and 2% ammonium acetate in water, adjusted to pH 5.3 with glacial acetic acid [2]. This combination provides optimal retention and peak shape for both spinosyn A and D components.

For Liquid Chromatography-Mass Spectrometry/Mass Spectrometry applications, volatile mobile phase modifiers are essential [4]. Acetonitrile and water with formic acid (0.1%) or ammonium formate buffers have been successfully implemented [25]. The mobile phase gradient typically begins with high aqueous content (90%) and progresses to higher organic content to facilitate elution of the spinosyn compounds [23].

Detection Parameters

Ultraviolet detection at 250 nm wavelength provides adequate sensitivity for spinosad quantification in most matrices [2] [7]. This wavelength corresponds to the absorption maximum of the spinosyn chromophores and offers good selectivity against common matrix interferences.

Mass spectrometric detection significantly enhances selectivity and sensitivity compared to ultraviolet detection [6]. Positive electrospray ionization mode is preferred for spinosyn analysis, with multiple reaction monitoring providing excellent specificity [19]. The major product ions for spinosyn A and D are well-characterized, enabling robust quantitative analysis even in complex matrices [4].

Chromatographic Conditions

| Parameter | Optimal Range | Reference Conditions |

|---|---|---|

| Column Temperature | 30-35°C | 35°C |

| Flow Rate | 0.8-1.2 mL/min | 1.0 mL/min |

| Injection Volume | 10-20 μL | 20 μL |

| Run Time | 15-25 minutes | 20 minutes |

| Detection Wavelength | 250 nm | 250 nm |

The retention times for spinosyn A and D typically occur between 12-18 minutes under standard reversed-phase conditions [2]. Gradient elution programs enhance peak shape and reduce analysis time compared to isocratic methods [21].

Sample Preparation Protocols for Animal-Derived Matrices

Extraction Procedures for Muscle, Fat, and Organ Tissues

Sample preparation for animal-derived matrices requires robust extraction procedures to recover spinosad from complex biological matrices [4]. For muscle, liver, kidney, and fish tissues, a 20.0 g sample is typically processed, while fat samples require only 5.0 g due to higher analyte concentrations [18]. The extraction solvent system of acetonitrile and water (80:20, v/v) has proven effective for most animal tissues [3].

The extraction protocol begins with tissue homogenization in the presence of 1 molar dipotassium hydrogen phosphate buffer to maintain appropriate pH conditions [18]. Addition of 100 mL acetone/n-hexane (1:2, v/v) facilitates efficient extraction of the lipophilic spinosyn compounds [18]. Centrifugation at 3,000 rpm for 5 minutes ensures clean phase separation, and the organic layer is collected for further processing [18].

Milk and Egg Sample Processing

Dairy and egg matrices require modified extraction procedures due to their unique protein and lipid compositions [4]. For milk samples, 10.0 g is combined with 10 mL of 1 molar dipotassium hydrogen phosphate and extracted with acetonitrile/water mixtures [18]. The protein denaturation step is critical for achieving adequate recovery from these matrices [4].

Egg samples undergo similar processing but may require additional cleanup steps to remove phospholipids and other interfering compounds [9]. The dehydration and acidification approach has demonstrated effectiveness for extracting spinosad from animal-derived products with recoveries between 74-104% [4].

QuEChERS-Based Sample Preparation

The Quick, Easy, Cheap, Effective, Rugged, and Safe methodology has been adapted for spinosad analysis in animal matrices [11]. This approach involves initial extraction with acetonitrile, followed by salt-induced phase separation using magnesium sulfate and sodium acetate [4]. The method provides simplified sample handling while maintaining extraction efficiency [11].

Dispersive solid-phase extraction cleanup using primary secondary amine sorbent, C18, and graphitized carbon black effectively removes matrix interferences [11]. The combination of these sorbents addresses the diverse chemical properties of potential interferents in animal tissues [13].

Solid-Phase Extraction Cleanup

Solid-phase extraction represents a critical purification step for animal-derived samples [10]. C18 cartridges are commonly employed for lipid removal and analyte concentration [6]. The conditioning step typically involves methanol followed by water to activate the sorbent [34].

For complex matrices, multi-layered cleanup approaches have proven beneficial [10]. A two-layered column system consisting of graphitized carbon (upper layer) and cyclohexyl-bonded silica gel (lower layer) provides enhanced selectivity [10]. Elution with acetonitrile containing 2% triethylamine ensures complete recovery of spinosyn compounds [10].

Recovery and Matrix Effects

| Matrix Type | Recovery Range (%) | Relative Standard Deviation (%) | Reference |

|---|---|---|---|

| Muscle | 76-110 | <10 | [3] |

| Fat | 80-107 | <9 | [3] |

| Liver | 85-114 | <8 | [3] |

| Kidney | 76-110 | <10 | [3] |

| Milk | 88-109 | <7 | [3] |

| Eggs | 84-113 | <9 | [3] |

Matrix effects in animal-derived samples can significantly impact analytical results [33]. Signal suppression is more commonly observed than enhancement, particularly in complex matrices such as liver and kidney tissues [33]. The use of matrix-matched calibration standards helps compensate for these effects and improves quantitative accuracy [4].

Method Validation Parameters: Linearity, Recovery, and Limit of Detection/Limit of Quantification

Linearity Assessment

Method linearity for spinosad quantification has been extensively validated across multiple concentration ranges [14] [19]. Calibration curves typically demonstrate excellent linearity with correlation coefficients (R²) exceeding 0.99 for both spinosyn A and D [4] [19]. The linear range commonly spans from the limit of quantification to 500 ng/mL, providing adequate coverage for regulatory compliance testing [19].

Recent validation studies have demonstrated linearity across broader concentration ranges [14]. For quantitative Nuclear Magnetic Resonance applications, linearity has been established from 2-8 mg/mL with R² = 0.9928 [17]. This expanded range accommodates both trace residue analysis and higher concentration formulation testing [14].

Recovery Studies

Recovery experiments form a cornerstone of method validation for spinosad analysis [25]. Fortification studies conducted at multiple concentration levels provide comprehensive assessment of extraction efficiency [16]. Recovery percentages typically range from 82-95% across diverse matrices, with relative standard deviations below 8% [25].

The validation protocol typically involves spiking blank matrices at the limit of quantification, 2× limit of quantification, and 10× limit of quantification levels [4]. This approach ensures method performance across the intended working range [20]. Mean recoveries between 74-104% with relative standard deviations ≤9.68% meet international acceptance criteria [4].

Precision Studies

| Validation Parameter | Acceptance Criteria | Typical Performance | Matrix Dependency |

|---|---|---|---|

| Repeatability (same day) | RSD ≤15% | RSD <9% | Low |

| Intermediate Precision | RSD ≤20% | RSD <12% | Moderate |

| Reproducibility | RSD ≤25% | RSD <15% | High |

Precision assessments encompass both repeatability and intermediate precision evaluations [20]. Intraday precision (repeatability) typically achieves relative standard deviations below 9% for both spinosyn A and D [25]. Interday precision studies conducted over multiple days by different analysts demonstrate relative standard deviations below 15% [20].

Limit of Detection and Limit of Quantification

The determination of detection and quantification limits follows established statistical protocols [29]. The signal-to-noise approach is commonly employed for chromatographic methods, with limit of detection corresponding to 3:1 signal-to-noise ratio and limit of quantification at 10:1 ratio [31].

| Matrix Category | Limit of Detection (mg/kg) | Limit of Quantification (mg/kg) | Analytical Method |

|---|---|---|---|

| Animal Tissues | 0.0003-0.03 | 0.001-0.1 | LC-MS/MS |

| Milk Products | 0.005 | 0.01 | LC-MS |

| Bee Products | 0.1-0.2 | 0.4-0.7 | LC-MS |

| Soil Matrices | 0.0414 | 0.1254 | qNMR |

Alternative approaches based on standard deviation of response and calibration curve slope provide mathematically robust limit determinations [32]. The International Conference on Harmonisation method calculates limit of detection as 3.3σ/S and limit of quantification as 10σ/S, where σ represents response standard deviation and S represents calibration slope [31].

Method Accuracy and Trueness

Trueness evaluation through certified reference materials or inter-laboratory comparisons provides essential validation data [25]. Mean recoveries ranging from 82-95% demonstrate acceptable accuracy for regulatory applications [25]. The bias from theoretical concentrations typically remains within ±20% across validated concentration ranges [30].

Uncertainty Assessment

Measurement uncertainty calculations incorporate both precision and accuracy components [20]. The combined uncertainty follows the equation UC = y × √[(Uaccuracy)² + (Uprecision)²], where y represents the measured concentration [20]. Expanded uncertainty at 95% confidence level typically ranges from 15-25% for validated spinosad methods [20].

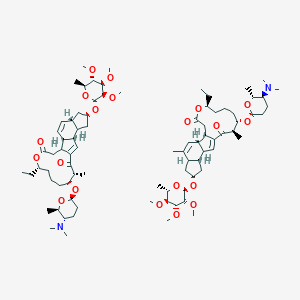

Spinosad represents a complex mixture of naturally occurring insecticidal compounds derived from the soil bacterium Saccharopolyspora spinosa [1] [2]. The compound consists primarily of two major active components: spinosyn A and spinosyn D, which constitute the isomeric foundation of this bioactive mixture [1] [3].

The molecular composition of spinosad demonstrates significant structural complexity. Spinosyn A exhibits a molecular formula of C41H65NO10 with a corresponding molecular weight of 731.97 grams per mole, while spinosyn D possesses the molecular formula C42H67NO10 and a molecular weight of 745.99 grams per mole [1] [2] [4]. The combined molecular formula for the spinosad mixture is represented as C83H132N2O20, with a total molecular weight of 1477.94 grams per mole [5].

The isomeric composition of spinosad varies within defined parameters established by international agricultural standards. The mixture contains spinosyn A in proportions ranging from 50% to 95%, with spinosyn D comprising the remaining 5% to 50% of the total composition [1] [2] [3]. The most commonly reported ratio maintains approximately 85% spinosyn A and 15% spinosyn D [6], though commercial formulations may exhibit variations within the acceptable range.

These two spinosyns differ structurally by the presence of an additional methyl group attached to the bridging carbon of the indacene moiety in spinosyn D [1] [7]. This single structural modification significantly influences the physicochemical properties of the individual components, including their solubility characteristics, stability profiles, and degradation pathways [7].

The chemical structure of both spinosyns features a unique tetracyclic ring system consisting of 21 carbons, connected to two distinct six-membered sugar moieties through glycosidic bonds [8]. One sugar component is β-D-forosamine, while the other is α-L-2,3,4-trioxymethylrhamnose [8]. This complex molecular architecture contributes to the distinctive biological activity and environmental fate characteristics of spinosad.

Both spinosyn A and spinosyn D function as weak bases, with pKa values of 8.1 and 7.9, respectively [7] [9]. These basicity characteristics directly influence the pH-dependent solubility and stability behavior of spinosad in various aqueous and organic solvent systems [7].

Solubility and Stability in Organic Solvents

The solubility characteristics of spinosad in organic solvents demonstrate marked differences from its aqueous solubility profile. Spinosad exhibits excellent solubility in common organic solvents, including acetonitrile, methanol, ethanol, acetone, and dimethyl sulfoxide [10] [8] [11]. This enhanced solubility in organic media reflects the relatively nonpolar nature of the spinosyn molecules [12] [8].

Specific solubility data reveals substantial differences between the two major components. In acetone, spinosyn A demonstrates exceptional solubility at 160 grams per liter, while spinosyn D exhibits lower but still significant solubility at 10.1 grams per liter [13] [4]. This differential solubility pattern reflects the structural differences between the two isomers and their respective interactions with organic solvent systems [13].

Acetonitrile serves as an particularly important solvent for spinosad applications, especially in analytical chemistry contexts. The compound demonstrates complete miscibility in acetonitrile, allowing for the preparation of stable analytical standards such as the 10 micrograms per milliliter concentration specified in this review [14] [15] [16]. The excellent solubility in acetonitrile facilitates precise concentration control and maintains solution stability over extended periods when stored under appropriate conditions [15] [11].

The stability of spinosad in acetonitrile solutions represents a critical parameter for analytical applications. When dissolved in acetonitrile and stored at temperatures between 0°C and 6°C, spinosad solutions maintain their integrity for periods extending beyond four years [11] [17]. This exceptional stability results from the protection afforded by the organic solvent matrix and the exclusion of moisture and reactive atmospheric components [11].

Solution appearance and physical characteristics remain consistent throughout the shelf life of properly stored spinosad in acetonitrile. The solutions typically present as clear, colorless liquids with no visible precipitation or degradation products [15] [17]. This visual stability correlates with the chemical stability demonstrated through analytical testing methods [15].

Temperature effects on solubility and stability in organic solvents follow predictable patterns. Lower storage temperatures enhance long-term stability, with recommended storage at -20°C for powder forms and 0°C to 6°C for solution forms [11] [17]. Higher temperatures accelerate degradation processes, particularly when combined with exposure to light or atmospheric moisture [11].

The compatibility of spinosad with various organic solvents extends beyond simple solubility considerations. The compound maintains its chemical integrity in chloroform, dimethyl sulfoxide, and methanol, though specific solubility limits may vary [11]. This broad solvent compatibility enables diverse analytical and formulation applications across multiple industrial and research contexts [11].

Photodegradation Kinetics and Hydrolysis Pathways

Photodegradation represents the primary environmental fate pathway for spinosad, particularly under conditions of direct sunlight exposure. The photolytic degradation of spinosad follows well-characterized kinetic patterns that vary significantly depending on environmental conditions and the specific spinosyn component involved [10] [18] [19].

Under natural sunlight conditions at pH 7, spinosyn A demonstrates a photodegradation half-life of 0.96 days, while spinosyn D exhibits a slightly faster degradation rate with a half-life of 0.84 days [10] [18]. These rapid degradation rates indicate that photolysis serves as the dominant dissipation mechanism in aquatic systems exposed to sunlight [18] [19].

The photodegradation kinetics vary considerably across different aqueous environments. In stream water under natural sunlight, both spinosyn A and spinosyn D demonstrate accelerated degradation with half-lives of 1.1 hours and 1.0 hours, respectively [20]. This enhancement results from the presence of natural photosensitizers and dissolved organic matter that facilitate the photolytic process [20]. In contrast, distilled water systems show slower degradation rates with half-lives of 2.2 hours for spinosyn A and 2.0 hours for spinosyn D [20].

Photosensitizer effects dramatically influence degradation kinetics. In acetone-sensitized solutions, the photodegradation rates increase by factors of 8-fold for spinosyn A and 17-fold for spinosyn D compared to distilled water systems [20]. However, solutions containing isopropanol or humic acid demonstrate degradation rates similar to those observed in distilled water [20].

The pH of the aqueous environment significantly affects photodegradation rates. Spinosyns A and D photodegrade more slowly in acidic aqueous solutions compared to basic aqueous solutions [20]. This pH dependence reflects the ionization state of the spinosyn molecules and their corresponding photochemical reactivity [20].

On soil surfaces, photodegradation proceeds through more complex kinetics due to adsorption effects. Spinosyn A demonstrates a half-life of 8.68 days on soil surfaces, while spinosyn D shows a half-life of 9.44 days [10]. The degradation kinetics do not follow simple first-order patterns due to the protection afforded by soil particle adsorption, which limits the availability of spinosad molecules for photolytic reactions [10].

The primary photodegradation pathway involves the loss of the forosamine sugar moiety and the reduction of the 13,14-double bond in the macrolide ring system [10] [18]. The major photodegradation product identified is 13,14-dihydrospinosyn A, formed through this characteristic degradation pathway [10]. Additional photoproducts include spinosyn B, formed through mono-N-demethylation of the forosamine sugar, and various hydroxylated derivatives [10] [20].

Hydrolysis pathways represent a secondary degradation mechanism that becomes significant only under specific pH and temperature conditions. Under neutral pH conditions (pH 5-7), spinosad demonstrates remarkable stability with no detectable hydrolysis occurring over 30-day study periods [21] [22] [10]. This stability reflects the resistance of the glycosidic bonds and the macrolide ring system to hydrolytic attack under physiological pH conditions [23].

Hydrolysis becomes measurable only under strongly basic conditions. At pH 9 and 25°C, spinosyn A demonstrates a hydrolysis half-life of 200 days, while spinosyn D shows a half-life of 259 days [21] [22] [10]. These extended half-lives indicate that hydrolysis contributes minimally to spinosad degradation under natural environmental conditions [23].

The hydrolysis pathway involves the cleavage of the forosamine sugar from the macrolide ring system, accompanied by water addition and the formation of a double bond at the 16,17-position of the macrolide ring [18] [19]. The hydrolysis products identified include isomers formed through the loss of the forosamine sugar and subsequent rearrangement of the remaining molecular structure [21].

Temperature effects on hydrolysis rates follow Arrhenius kinetics, with increased temperatures accelerating the hydrolytic process. However, even at elevated temperatures, hydrolysis rates remain substantially slower than photodegradation rates under comparable conditions [10] [18].

Boiling Point

LogP

Melting Point

UNII

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Dates

Paarlberg TE, Wiseman S, Trout CM, Kee EA, Snyder DE: Safety and efficacy of spinosad chewable tablets for treatment of flea infestations of cats. J Am Vet Med Assoc. 2013 Apr 15;242(8):1092-8. doi: 10.2460/javma.242.8.1092. [PMID:23547672]

Liu TX, Irungu RW, Dean DA, Harris MK: Impacts of spinosad and lambda-cyhalothrin on spider communities in cabbage fields in south Texas. Ecotoxicology. 2013 Apr;22(3):528-37. doi: 10.1007/s10646-013-1045-1. Epub 2013 Mar 3. [PMID:23455995]

Khan HA, Shad SA, Akram W: Resistance to new chemical insecticides in the house fly, Musca domestica L., from dairies in Punjab, Pakistan. Parasitol Res. 2013 May;112(5):2049-54. doi: 10.1007/s00436-013-3365-8. Epub 2013 Mar 3. [PMID:23456023]

Gilbert-Lopez B, Schilling M, Ahlmann N, Michels A, Hayen H, Molina-Diaz A, Garcia-Reyes JF, Franzke J: Ambient diode laser desorption dielectric barrier discharge ionization mass spectrometry of nonvolatile chemicals. Anal Chem. 2013 Mar 19;85(6):3174-82. doi: 10.1021/ac303452w. Epub 2013 Mar 4. [PMID:23419061]

Aditya S, Rattan A: Spinosad: An effective and safe pediculicide. Indian Dermatol Online J. 2012 Sep;3(3):213-4. doi: 10.4103/2229-5178.101825. [PMID:23189260]

Watson GB, Salgado VL: Maintenance of GABA receptor function of small-diameter cockroach neurons by adenine nucleotides. Insect Biochem Mol Biol. 2001 Feb;31(2):207-12. [PMID:11164343]

Link